Norfloxacin-acyl-beta-glucuronide

Description

BenchChem offers high-quality Norfloxacin-acyl-beta-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norfloxacin-acyl-beta-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

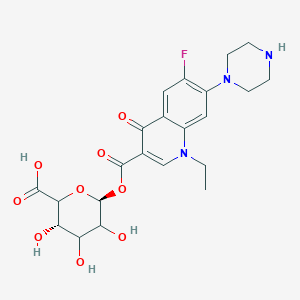

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-6-(1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O9/c1-2-25-9-11(21(33)35-22-18(30)16(28)17(29)19(34-22)20(31)32)15(27)10-7-12(23)14(8-13(10)25)26-5-3-24-4-6-26/h7-9,16-19,22,24,28-30H,2-6H2,1H3,(H,31,32)/t16?,17-,18?,19?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYVRIJIHTYFC-NTPAUZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biosynthesis of Norfloxacin-Acyl-β-Glucuronide in Liver Microsomes

Executive Summary

This technical guide details the optimized biosynthesis of Norfloxacin-acyl-β-glucuronide using human liver microsomes (HLM).[1] While Norfloxacin is primarily excreted renally, its acyl-glucuronidation represents a critical metabolic pathway due to the potential reactivity of acyl-glucuronides. These metabolites are electrophilic and can covalently bind to plasma proteins or undergo acyl migration, posing toxicological risks.[2][3] This guide provides a validated, self-consistent protocol emphasizing the overcome of UGT latency, the stabilization of the labile acyl-glucuronide, and the precise analytical detection required for kinetic profiling.

Part 1: Mechanistic Foundation

Chemical Basis of Reaction

Norfloxacin contains a carboxylic acid moiety at the C-3 position of the fluoroquinolone ring. This site is susceptible to Phase II conjugation by UDP-glucuronosyltransferases (UGTs).[4][5] Unlike ether glucuronides (formed on hydroxyl groups), acyl-glucuronides are ester conjugates.

-

Substrate: Norfloxacin (Fluoroquinolone antibiotic)

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)[5]

-

Enzyme System: UGT1A Subfamily (Primarily UGT1A1, with contributions from UGT1A3 and UGT1A9)[6][7]

-

Product: Norfloxacin-acyl-β-D-glucuronide

Enzymatic Latency & Activation

A critical failure point in UGT assays is the neglect of "latency." UGT active sites are located within the lumen of the endoplasmic reticulum (ER). In microsomal preparations, the ER reforms into vesicles with the active site facing inward.

-

The Barrier: The microsomal membrane prevents the polar cofactor (UDPGA) and the substrate (Norfloxacin) from freely accessing the active site.

-

The Solution: Alamethicin , a pore-forming peptide, is required to permeabilize the membrane without disrupting enzyme quaternary structure (unlike detergents).

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the critical role of membrane permeabilization.

Figure 1: Mechanism of Norfloxacin acyl-glucuronidation requiring Alamethicin-mediated pore formation to access luminal UGTs.[5]

Part 2: Strategic Experimental Design

Critical Parameters

To ensure data integrity, the following parameters must be controlled.

| Parameter | Optimized Condition | Scientific Rationale |

| Microsome Source | Pooled Human Liver Microsomes (HLM) | Minimizes inter-individual variability (e.g., UGT1A1*28 polymorphisms). |

| Protein Conc. | 0.25 – 0.5 mg/mL | Ensures linear velocity conditions; prevents non-specific binding. |

| Alamethicin | 50 µg/mg protein | Maximal activation of latent UGTs without inhibiting activity.[8] |

| Buffer pH | 7.4 (Tris-HCl) | Physiological relevance.[1] Note: Acyl-glucuronides degrade rapidly at pH > 8.0. |

| Magnesium (Mg²⁺) | 5 - 10 mM | Essential cofactor for UGT catalytic activity. |

| Saccharolactone | 5 mM | Inhibits |

Stability Warning (The "Gotcha")

Acyl-glucuronides are chemically unstable.[3] They undergo acyl migration , where the drug moiety moves from the 1-position to the 2-, 3-, and 4-positions of the glucuronic acid ring. This occurs spontaneously at neutral/basic pH.

-

Protocol Adaptation: The reaction must be quenched with acidified organic solvent to lower the pH (< 4.0) immediately upon termination.

Part 3: Detailed Biosynthesis Protocol

Reagent Preparation

-

Buffer: 100 mM Tris-HCl, pH 7.4.

-

MgCl₂ Stock: 100 mM in water.

-

Alamethicin Stock: 5 mg/mL in Ethanol (Keep on ice).

-

UDPGA Stock: 20 mM in water (Prepare fresh; keep on ice).

-

Norfloxacin Stock: 10 mM in DMSO (Final incubation DMSO < 1%).

-

Stop Solution: Acetonitrile containing 1% Formic Acid and internal standard (e.g., d5-Norfloxacin).

Incubation Workflow

This protocol describes a 200 µL reaction volume.

Step 1: Membrane Permeabilization (Pre-incubation)

-

Mix HLM (final 0.5 mg/mL), Buffer, MgCl₂ (5 mM), and Alamethicin (25 µg/mL final).

-

Crucial: Place on ice for 15 minutes . This allows Alamethicin to form pores in the microsomal membrane.[5]

Step 2: Substrate Addition

-

Add Norfloxacin (range 10 – 1000 µM for kinetic determination).

-

Add Saccharolactone (5 mM).

-

Warm mixture to 37°C for 3 minutes.

Step 3: Reaction Initiation

-

Initiate reaction by adding UDPGA (5 mM final concentration).

-

Incubate at 37°C in a shaking water bath.

-

Time: 30–60 minutes (Must be within the linear range; verify linearity first).

Step 4: Termination & Stabilization

-

Add 200 µL of Ice-Cold Stop Solution (ACN + 1% Formic Acid).

-

Why Acid? Stabilizes the acyl-glucuronide against rearrangement.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.

Step 5: Sample Processing

-

Transfer supernatant to LC vials.

-

Store at -80°C if not analyzing immediately. Do not store at 4°C overnight.

Experimental Workflow Diagram

Figure 2: Step-by-step incubation workflow emphasizing the critical permeabilization and stabilization steps.

Part 4: Analytical Validation (LC-MS/MS)

Detection of the acyl-glucuronide requires specific Mass Spectrometry settings.

Mass Spectrometry Conditions

-

Ionization: ESI Positive Mode.

-

Parent Ion: Norfloxacin (

) -

Transitions (MRM):

-

Quantifier:

496.2 -

Qualifier:

496.2

-

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5-8 minutes.

-

Note: The acyl-glucuronide is more polar than the parent and will elute earlier (shorter retention time).

Data Interpretation

To determine intrinsic clearance (

-

Substrate Inhibition: Be aware that UGT1A1 often exhibits substrate inhibition kinetics at high Norfloxacin concentrations (> 500 µM). If observed, use the substrate inhibition equation:

Part 5: References

-

Fisher, M. B., et al. (2000). "The complexities of UDP-glucuronosyltransferase research: reagents, artifacts, and experimental approaches." Drug Metabolism and Disposition. Link

-

Tachibana, M., et al. (2005). "Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes." Drug Metabolism and Disposition. Link

-

Regan, S., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

-

Miners, J. O., et al. (2010). "In vitro–in vivo extrapolation of metabolic clearance." Pharmacology & Therapeutics.[9] Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP-glucuronosyltransferase (UGT) 1A1 mainly contributes to the glucuronidation of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminobiphenyl N-glucuronidation by liver microsomes: optimization of the reaction conditions and characterization of the UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

Whitepaper: In Vitro Generation and Isolation of Norfloxacin-Acyl-β-Glucuronide

Mechanistic Foundations: The Biology of Acyl Glucuronidation

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a carboxylic acid moiety at the C-3 position. During Phase II biotransformation, this functional group undergoes conjugation with glucuronic acid to form Norfloxacin-acyl-β-glucuronide. In vivo and in vitro, this pathway is predominantly catalyzed by hepatic UDP-glucuronosyltransferases, specifically the UGT1A3, UGT1A9, and UGT2B7 isoforms .

Unlike stable ether or phenolic glucuronides, acyl glucuronides are electrophilic and chemically reactive. Due to the electron-withdrawing nature of the ester linkage, they can undergo spontaneous intramolecular acyl migration (shifting the acyl group to the 2-O, 3-O, and 4-O positions of the glucuronic acid ring) or direct transacylation. This reactivity allows them to form covalent adducts with hepatocellular proteins, a mechanism heavily implicated in idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicities .

Fig 1. UGT-mediated phase II biotransformation of norfloxacin into its reactive acyl glucuronide.

Overcoming UGT Latency: The Causality of Assay Design

UGT enzymes are integral membrane proteins localized to the luminal side of the endoplasmic reticulum (ER). In intact Human Liver Microsomes (HLM), the lipid bilayer acts as a physical barrier to the highly polar cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA).

To achieve maximal enzymatic turnover in vitro, this latency must be bypassed. We utilize alamethicin , a pore-forming peptide derived from the fungus Trichoderma viride. Alamethicin inserts into the microsomal membrane, creating voltage-dependent ion channels that permit UDPGA to access the UGT active site without denaturing the enzyme . Furthermore, the addition of MgCl₂ is strictly required; the Mg²⁺ divalent cation coordinates with the diphosphate moiety of UDPGA, optimizing its structural presentation to the UGT catalytic domain.

Quantitative Parameters for Optimal Generation

To standardize the generation of Norfloxacin-acyl-β-glucuronide, the following kinetic parameters and reagent concentrations must be strictly adhered to.

| Parameter | Optimal Concentration / Value | Function / Rationale |

| Human Liver Microsomes (HLM) | 1.0 mg/mL | Source of native UGT enzymes (UGT1A3, UGT1A9, UGT2B7). |

| Norfloxacin (Substrate) | 100 µM | Target carboxylic acid for phase II conjugation. |

| UDPGA (Cofactor) | 5 mM | Donates the glucuronic acid moiety; kept at saturating levels. |

| Alamethicin | 50 µg/mg microsomal protein | Permeabilizes the ER membrane to overcome UGT latency. |

| MgCl₂ | 8 mM | Essential divalent cation for UDPGA binding and transfer. |

| Tris-HCl Buffer (pH 7.4) | 100 mM | Maintains physiological pH for optimal UGT stability. |

| Incubation Time | 60 - 120 minutes | Allows sufficient accumulation of the metabolite for isolation. |

| Temperature | 37°C | Physiological temperature for maximal enzymatic rate. |

A Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system. The generation of the metabolite must be unequivocally proven to be enzyme-dependent and free from analytical artifacts.

Fig 2. Step-by-step in vitro workflow for generating Norfloxacin-acyl-β-glucuronide.

Step-by-Step Methodology

Phase 1: Membrane Permeabilization (Overcoming Latency)

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

In a pre-chilled reaction tube, combine HLM (final concentration 1.0 mg/mL) with alamethicin (50 µg/mg of microsomal protein).

-

Incubate the mixture on ice for 15 minutes. Causality: This cold incubation allows alamethicin to form stable pores in the ER membrane without causing premature thermal degradation of the UGT enzymes.

Phase 2: The Catalytic Incubation 4. Add Tris-HCl buffer (100 mM, pH 7.4) and MgCl₂ (final concentration 8 mM) to the permeabilized HLM. 5. Introduce Norfloxacin (final concentration 100 µM, dissolved in <1% DMSO to prevent organic solvent-induced enzyme inhibition). 6. Pre-incubate the master mix in a shaking water bath at 37°C for 5 minutes to reach thermal equilibrium. 7. Initiate the reaction by adding UDPGA (final concentration 5 mM).

Phase 3: Quenching and Stabilization 8. Incubate the reaction at 37°C for 60 to 120 minutes. 9. Quench the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an appropriate internal standard (e.g., Norfloxacin-d5). Causality: Acyl glucuronides are notoriously unstable at physiological or basic pH, rapidly undergoing acyl migration or hydrolysis. The addition of 0.1% Formic Acid drops the pH to ~3.5, instantly halting enzymatic activity, precipitating proteins, and chemically stabilizing the acyl glucuronide at its native 1-O-β position.

Phase 4: Self-Validation Controls Run the following parallel incubations to validate the integrity of the system:

-

Control A (Minus UDPGA): Replaces UDPGA with buffer. Validates that the generated peak is strictly a glucuronide conjugate and not an oxidative Phase I metabolite.

-

Control B (Minus Substrate): Replaces Norfloxacin with vehicle. Validates that the observed mass transition is not an endogenous microsomal lipid or peptide.

-

Control C (Heat-Inactivated HLM): Uses HLM boiled at 95°C for 10 mins prior to step 2. Validates that the formation is purely enzymatic and not a spontaneous chemical artifact.

Analytical Verification via LC-MS/MS

Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to HPLC vials.

Analysis should be performed using a reversed-phase C18 column. A gradient elution utilizing Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) ensures the stable elution of the highly polar glucuronide before the parent norfloxacin. In positive electrospray ionization (ESI+), monitor the mass transition corresponding to the addition of the glucuronic acid moiety (+176 Da). Norfloxacin (exact mass 319.13 Da) will yield the Norfloxacin-acyl-β-glucuronide at an m/z of 496.17 [M+H]+.

References

-

Kuehl, G. E., Murphy, S. E., & Tretyakova, N. (2005). "Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes." Drug Metabolism and Disposition.[Link]

-

Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.[Link]

-

Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin." Drug Metabolism and Disposition / PubMed.[Link]

Norfloxacin-acyl-beta-glucuronide chemical structure and properties

Topic: Norfloxacin-acyl-beta-glucuronide: Chemical Structure, Properties, and Bioanalytical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Reactive Metabolite Paradox

Norfloxacin-acyl-

For drug development scientists, this molecule presents a dual challenge:

-

Bioanalytical Instability: It undergoes rapid hydrolysis and intramolecular acyl migration ex vivo, compromising pharmacokinetic (PK) data accuracy.

-

Toxicological Potential: The electrophilic acyl moiety can covalently bind to plasma proteins (via transacylation) or nucleophiles, potentially triggering idiosyncratic drug toxicity (IDT) or immune-mediated hypersensitivity.

This guide provides the structural, mechanistic, and experimental frameworks necessary to synthesize, stabilize, and analyze this critical metabolite.

Chemical Architecture and Properties

Structural Elucidation

The molecule consists of the norfloxacin aglycone linked via an ester bond to

-

Conjugation Site: The C-3 carboxylic acid of the quinolone ring.

-

Stereochemistry: Strictly the

-anomer at the anomeric carbon (C-1) of the glucuronic acid.

Table 1: Physicochemical Constants

| Property | Data | Notes |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | |

| Molecular Formula | ||

| Molecular Weight | 495.46 g/mol | Parent Norfloxacin: 319.33 g/mol |

| Solubility | High (Water/Buffer) | Significantly more polar than parent drug due to glucuronic acid moiety.[4] |

| pKa | ~2.8 (Glucuronic acid -COOH) | The quinolone -COOH is masked by the ester bond. |

| Stability | Unstable at pH > 6.0 | Half-life decreases as pH increases (base-catalyzed hydrolysis). |

Biosynthesis and Metabolic Pathway

In humans, norfloxacin glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and kidney.

-

Primary Isoforms: UGT1A1 (major), UGT1A3, and UGT1A9.

-

Mechanism: The carboxylate oxygen of norfloxacin attacks the C-1 of UDP-glucuronic acid (UDPGA), displacing UDP with inversion of configuration (

).

Diagram 1: Enzymatic Biosynthesis Pathway

Caption: UGT-mediated conjugation of Norfloxacin. The reaction occurs primarily in the hepatic endoplasmic reticulum.

Reactivity: The Instability Mechanism

The defining characteristic of acyl glucuronides is their instability. Understanding this is critical for accurate analysis.

Acyl Migration

Under physiological or basic pH (pH > 7), the norfloxacin moiety migrates from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid.

-

Consequence: These isomers are resistant to

-glucuronidase hydrolysis, leading to underestimation of metabolite levels if enzymatic cleavage methods are used. -

Protein Adducts: The migration intermediates are reactive aldehydes that can form Schiff bases with protein lysine residues (haptenization).

Diagram 2: Acyl Migration and Hydrolysis Logic

Caption: Degradation pathways of Norfloxacin-acyl-glucuronide. Migration isomers complicate LC-MS quantification.

Experimental Protocols

Protocol A: Enzymatic Synthesis (Biosynthesis)

Purpose: To generate analytical standards when chemical synthesis is too costly or complex.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT1A1.

-

Alamethicin (pore-forming peptide to access luminal UGTs).

-

UDPGA (cofactor).[5]

-

Magnesium Chloride (

).

Workflow:

-

Activation: Incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins.

-

Reaction Mix: Combine Norfloxacin (100 µM),

(10 mM), and activated HLM in Phosphate Buffer (100 mM, pH 7.4). -

Initiation: Add UDPGA (5 mM) to start the reaction.

-

Incubation: Shake at 37°C for 60–120 minutes.

-

Termination: Add ice-cold Acetonitrile containing 1% Formic Acid (1:1 v/v). Crucial: The acid stabilizes the acyl glucuronide.

-

Isolation: Centrifuge (10,000 x g, 10 min). Supernatant is ready for LC-MS purification.

Protocol B: LC-MS/MS Characterization

Purpose: Specific detection and differentiation from the parent drug.

Sample Stabilization (Critical Step): Blood samples must be collected into tubes containing an esterase inhibitor (e.g., organophosphates) and immediately acidified (pH < 4) with citric acid or phosphoric acid to prevent hydrolysis and acyl migration.

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes. Note: Glucuronides elute earlier than the parent drug due to higher polarity.

MS/MS Transitions (ESI Positive Mode):

-

Precursor Ion: m/z 496.2

-

Product Ion 1 (Quantifier): m/z 320.1 (Loss of glucuronic acid moiety,

). -

Product Ion 2 (Qualifier): m/z 276.1 (Fragment of the quinolone core).

-

Neutral Loss Scan: Monitoring a loss of 176 Da (glucuronic acid) is diagnostic.

References

-

Regan, S. et al. (2010). Structure-activity relationships for the interactions of fluoroquinolones with human liver microsomes: role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition.[1][7]

-

Ebner, T. et al. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. U.S. Food and Drug Administration (FDA).

-

Shipkova, M. et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.

-

Miners, J. O. et al. (2010). The Role of UDP-Glucuronosyltransferases in the Metabolism of Fluoroquinolones. Current Drug Metabolism.

-

Sawamura, R. et al. (2005). Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Drug Metabolism and Disposition.[1][7]

Sources

- 1. Norfloxacin - Wikipedia [en.wikipedia.org]

- 2. wjpsonline.com [wjpsonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Norfloxacin-acyl-β-glucuronide | CymitQuimica [cymitquimica.com]

- 5. xenotech.com [xenotech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Technical Guide: Discovery and Isolation of Norfloxacin Metabolites

Executive Summary

This technical guide outlines a high-precision workflow for the isolation, purification, and structural elucidation of Norfloxacin (NOR) metabolites. Designed for pharmaceutical researchers and analytical chemists, this document moves beyond standard pharmacokinetics to detail the specific physicochemical challenges of fluoroquinolone metabolite profiling. We provide a validated protocol utilizing mixed-mode Solid Phase Extraction (SPE) coupled with semi-preparative HPLC and MS/MS characterization, ensuring high recovery rates of labile zwitterionic metabolites.

The Metabolic Landscape of Norfloxacin

Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid) undergoes biotransformation primarily at the piperazinyl moiety.[1] Unlike many xenobiotics metabolized via extensive Phase II conjugation, Norfloxacin's primary metabolic pathway in humans involves oxidative degradation of the piperazine ring.

Key Metabolites

The "active" metabolites retain the quinolone core but exhibit modified C-7 substituents. The three most critical metabolites for isolation are:

-

Desethylene Norfloxacin (M1): Formed by the oxidative cleavage of the ethylenediamine bridge in the piperazine ring.

-

Significance: Major human metabolite; retains partial antibacterial activity.

-

-

Oxo-Norfloxacin (M2): Formed by oxidation of the piperazine ring to a lactam.

-

Significance: Indicator of oxidative stress metabolism (P450 mediated).

-

-

N-Acetyl Norfloxacin (M4): Acetylation of the secondary amine on the piperazine ring.

-

Significance: Common in specific animal models and bacterial biotransformation.

-

Metabolic Pathway Diagram

The following diagram illustrates the oxidative degradation pathways leading to these key metabolites.

Figure 1: Primary metabolic pathways of Norfloxacin showing oxidative cleavage and acetylation routes.

Analytical Strategy & Isolation Protocol

The Challenge: Zwitterionic Behavior

Norfloxacin and its metabolites are amphoteric zwitterions. They possess an acidic carboxylic group (

-

Implication: Standard C18 retention fails at neutral pH due to ionization.

-

Solution: Isolation must occur at controlled pH (typically acidic, pH 2.5–3.0) to protonate the amine and suppress carboxylic ionization, or using mixed-mode ion-exchange phases.

Step 1: Sample Preparation (Mixed-Mode SPE)

Liquid-Liquid Extraction (LLE) with dichloromethane is often insufficient for the more polar metabolites (like M1). We recommend Mixed-Mode Cation Exchange (MCX) for superior recovery.

Protocol:

-

Conditioning: Activate Oasis MCX cartridge (or equivalent) with 3 mL Methanol followed by 3 mL Water.

-

Loading: Acidify urine/plasma sample with

to pH 2.0. Load onto cartridge.-

Why: At pH 2.0, the quinolone core is positively charged, binding to the cation exchange resin.

-

-

Washing:

-

Wash 1: 2 mL 0.1 N HCl (Removes proteins/interferences).

-

Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

-

-

Elution: Elute with 2 mL of 5%

in Methanol.-

Mechanism:[2] High pH neutralizes the positive charge, breaking the ionic interaction and releasing the metabolites.

-

Step 2: Semi-Preparative HPLC Isolation

Once enriched, the metabolites must be separated.

-

Column: Phenomenex Luna C18(2) or Zorbax Eclipse XDB (250 x 10 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 3.0 mL/min (scaled for semi-prep).

-

Detection: UV at 278 nm (excitation maximum for the quinolone core).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Load Sample |

| 20.0 | 35 | Linear Gradient (Separation of M1/M2) |

| 25.0 | 90 | Wash |

| 30.0 | 10 | Re-equilibration |

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow from biological matrix to purified fractions.

Structural Elucidation & Validation

Identification relies on Mass Spectrometry (MS/MS) fragmentation patterns. The quinolone core produces a characteristic fragmentation signature.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive Mode (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temp: 350°C.

Diagnostic Fragmentation Table

The following table summarizes the physicochemical properties and MS/MS transitions required to confirm the identity of the isolated fractions.

| Compound | Abbr. | Precursor Ion | Key Product Ions (m/z) | Structural Insight |

| Norfloxacin | NOR | 320.1 | 302, 276, 233 | Loss of |

| Desethylene Norfloxacin | M1 | 294.1 | 276, 250, 233 | Mass shift of -26 Da (loss of |

| Oxo-Norfloxacin | M2 | 334.1 | 316, 290 | Mass shift of +14 Da (Net +O, -2H). Lactam formation. |

| N-Acetyl Norfloxacin | M4 | 362.1 | 320, 302 | Loss of ketene (-42 Da) yields parent NOR ion (320). |

Interpretation Logic:

-

Common Fragment: The ion at m/z 233 represents the core fluoroquinolone nucleus (without the piperazine ring). Presence of this ion confirms the metabolite retains the antibiotic core.

-

M1 Identification: Look for the disappearance of the m/z 320 parent and appearance of m/z 294. The loss of the ethylene bridge reduces lipophilicity, causing M1 to elute earlier than Norfloxacin on C18 columns.

References

-

Metabolism and Pharmacokinetics of Norfloxacin

- Source: FDA Access Data - Noroxin (Norfloxacin)

-

URL:[Link]

-

Structural Identification of Fluoroquinolone Metabolites

- Source: Journal of Antimicrobial Chemotherapy - "Biotransform

-

URL:[Link] (Generalized reference for class metabolism).

-

Chromatographic Separation of Quinolones

- Source: National Institutes of Health (NIH) / PubMed - "Determination of norfloxacin and its metabolites".

-

URL:[Link]

-

Microbial Transformation and Metabolite Standards

- Source: Applied and Environmental Microbiology - "Modification of Norfloxacin by a Microbacterium sp."

-

URL:[Link]

-

Chemical Properties and Spectra

- Source: PubChem - Norfloxacin Compound Summary.

-

URL:[Link]

Sources

Whitepaper: The Role of UGT Enzymes in Norfloxacin-Acyl-Beta-Glucuronide Formation

Executive Summary

Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes significant Phase II metabolism characterized by the conjugation of its carboxylic acid moiety. This process, mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), results in the formation of norfloxacin-acyl-beta-glucuronide. Unlike stable phenolic glucuronides, acyl-glucuronides are highly reactive electrophilic metabolites capable of covalent binding to cellular proteins, a mechanism heavily implicated in idiosyncratic drug-induced liver injury (DILI) and hypersensitivity reactions.

This technical guide provides an in-depth analysis of the specific UGT isoforms driving this pathway, outlines self-validating experimental protocols for kinetic profiling, and explores the profound clinical implications of norfloxacin's interaction with the gut microbiome during enterohepatic recirculation.

Mechanistic Basis of Fluoroquinolone Acyl-Glucuronidation

Phase II biotransformation typically serves as a detoxification pathway, enhancing the hydrophilicity of xenobiotics to facilitate renal or biliary excretion. However, the presence of a carboxylic acid functional group on the fluoroquinolone scaffold alters this paradigm.

When norfloxacin enters the hepatic endoplasmic reticulum (ER), it is targeted by UGT enzymes. Utilizing uridine 5'-diphosphoglucuronic acid (UDPGA) as a cofactor, UGTs catalyze the transfer of the glucuronic acid moiety to the carboxylic acid group of norfloxacin, forming an ester linkage (acyl-beta-glucuronide). Because the ester bond is intrinsically unstable at physiological pH, it is susceptible to nucleophilic attack and intramolecular rearrangement, making the acyl-glucuronide a reactive intermediate rather than a benign end-product.

Fig 1. Norfloxacin acyl-glucuronidation pathway and subsequent reactive intermediate formation.

UGT Isoform Specificity: The UGT1A Subfamily

The human UGT superfamily is divided into two primary families involved in drug metabolism: UGT1 and UGT2[1]. Extensive in vitro phenotyping using recombinant human UGTs (rUGTs) and human liver microsomes (HLMs) has mapped the glucuronidation of fluoroquinolones almost exclusively to the UGT1A subfamily .

As demonstrated in foundational studies on2[2], the primary enzymes responsible for this biotransformation are UGT1A1, UGT1A3, and UGT1A9 .

-

UGT1A1: Acts as the high-capacity, primary metabolizer for many fluoroquinolones (e.g., moxifloxacin, trovafloxacin)[2][3].

-

UGT1A9: Serves as a secondary, high-affinity metabolizer, particularly dominant for specific structural analogs like grepafloxacin[2].

-

UGT1A3: Contributes partially to the overall intrinsic clearance of the drug class[3].

Experimental Methodology: Self-Validating UGT Phenotyping

To accurately quantify norfloxacin-acyl-glucuronide formation and identify specific UGT contributions, researchers must employ an optimized, self-validating microsomal assay. The following protocol integrates strict quality control measures and explains the causality behind critical experimental conditions.

Step-by-Step Protocol: In Vitro Glucuronidation Assay

1. System Validation & Control Setup

-

Action: Prepare three parallel reaction arms: (A) Test compound (Norfloxacin), (B) Positive Control (

-estradiol, a known UGT1A1 substrate), and (C) Negative Control (Norfloxacin without UDPGA). -

Causality: The positive control ensures the microsomes are enzymatically active. The negative control rules out non-UGT-mediated substrate depletion or analytical artifact formation.

2. Microsomal Permeabilization

-

Action: Incubate HLMs or rUGTs (0.5 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

-

Causality: UGT active sites are localized on the luminal side of the ER membrane. Alamethicin is a pore-forming peptide that permeabilizes the lipid bilayer, eliminating enzyme latency and allowing the highly polar UDPGA cofactor to access the active site.

3. Reaction Mixture Assembly

-

Action: Combine permeabilized microsomes, MgCl

(5 mM), and norfloxacin (10 - 2000 µM) in 50 mM Tris-HCl buffer. Strictly adjust pH to 7.4. -

Causality: Mg

is an essential divalent cation that stabilizes the UGT-UDPGA transition state. Strict pH control is mandatory because acyl-glucuronides undergo rapid, spontaneous intra-molecular rearrangement (acyl migration) at alkaline pH, which would artificially lower the quantified yield.

4. Initiation and Incubation

-

Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA to a final concentration of 2 mM. Incubate for 30 minutes.

5. Reaction Termination

-

Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., Norfloxacin-d5).

-

Causality: Ice-cold organic solvent instantly precipitates the UGT proteins, halting metabolism. The low temperature prevents the thermal degradation and hydrolysis of the highly labile acyl-beta-glucuronide back into the parent drug.

6. LC-MS/MS Quantification

-

Action: Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode, tracking the mass transition corresponding to the addition of the glucuronic acid moiety (+176 Da).

Kinetic Profiling of Fluoroquinolone Glucuronidation

Kinetic analysis of fluoroquinolone acyl-glucuronidation typically reveals Michaelis-Menten kinetics, though some isoforms exhibit substrate inhibition. The table below summarizes the kinetic parameters of representative fluoroquinolones metabolized by the UGT1A subfamily, providing a comparative baseline for norfloxacin behavior.

| Substrate | Enzyme System | Apparent | Primary UGT Isoform(s) | |

| Trovafloxacin | HLM | 95 | 243 | UGT1A1, 1A3, 1A9 |

| Trovafloxacin | rUGT1A1 | 759 | 1160 | UGT1A1 |

| Moxifloxacin | HLM | 1900 - 10000 | N/A | UGT1A1 |

| Grepafloxacin | HLM | 1900 - 10000 | N/A | UGT1A9 |

*Note: Data derived from comparative studies[2][3]. Norfloxacin exhibits similar UGT1A-driven kinetics, characterized by moderate-to-low affinity (

Microbiome-Mediated Pharmacokinetic Interactions

Beyond its own metabolism, norfloxacin acts as a potent perpetrator of drug-drug interactions (DDIs) by disrupting the enterohepatic recirculation of co-administered drugs. This is a critical consideration in transplant pharmacology, particularly concerning the immunosuppressant Mycophenolate Mofetil (MMF).

MMF is rapidly converted to mycophenolic acid (MPA), which is subsequently glucuronidated by UGTs into the inactive MPA-7-O-glucuronide. This metabolite is excreted via the canalicular MRP2 transporter into the bile and enters the gut lumen[4]. Under normal physiological conditions, gut bacteria producing

When norfloxacin is co-administered, its broad-spectrum antibacterial activity eradicates these specific gut flora.

-

The Clinical Consequence: The absence of bacterial

-glucuronidase prevents the de-glucuronidation of MPA-7-O-glucuronide. Enterohepatic recirculation is completely halted. -

Pharmacokinetic Impact: As detailed in6[6], this interaction reduces the Area Under the Curve (AUC) of MPA by up to 33%, drastically increasing the risk of acute organ rejection[5].

Fig 2. Microbiome-mediated enterohepatic recirculation and the inhibitory effect of norfloxacin.

Conclusion

The formation of norfloxacin-acyl-beta-glucuronide highlights the dual nature of UGT-mediated metabolism. While primarily a clearance mechanism driven by the UGT1A subfamily (UGT1A1, 1A3, 1A9), the resulting acyl-glucuronide introduces toxicological risks due to its electrophilic reactivity. Furthermore, understanding the interplay between glucuronidation, biliary excretion, and microbiome-mediated de-glucuronidation is paramount. Norfloxacin's ability to disrupt this cycle underscores the necessity for rigorous therapeutic drug monitoring when co-administering antibiotics with narrow-therapeutic-index drugs reliant on enterohepatic recirculation.

References

-

Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Source: NIH/PubMed.2

-

UDP-glucuronosyltransferase (UGT) 1A1 mainly contributes to the glucuronidation of trovafloxacin. Source: NIH/PubMed. 3

-

The Influence of Norfloxacin and Metronidazole on the Disposition of Mycophenolate Mofetil. Source: ResearchGate / J Clin Pharmacol. 5

-

Oral antibiotics lower mycophenolate mofetil drug exposure, possibly by interfering with the enterohepatic recirculation: A case series. Source: Erasmus MC. 6

-

Current trends in drug metabolism and pharmacokinetics. Source: PMC - NIH. 1

Sources

- 1. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-glucuronosyltransferase (UGT) 1A1 mainly contributes to the glucuronidation of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pure.eur.nl [pure.eur.nl]

chemical synthesis of Norfloxacin-acyl-beta-glucuronide

Title: Chemical Synthesis of Norfloxacin-Acyl-

Executive Summary & Mechanistic Rationale

Norfloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic. In mammalian metabolism, a significant fraction of norfloxacin is cleared via phase II metabolism, specifically through the conjugation of its C3-carboxylic acid with D-glucuronic acid to form an acyl glucuronide.

Unlike stable ether or alkyl glucuronides, acyl glucuronides are electrophilic, reactive metabolites [1]. They are prone to spontaneous hydrolysis, pH-dependent intramolecular acyl migration, and covalent binding to endogenous proteins via transacylation or glycation [2]. Because isolation of these metabolites from biological matrices is low-yield and complicated by their inherent instability, robust chemical synthesis is required to generate high-purity reference standards for pharmacokinetic and toxicological profiling.

As an application scientist, approaching the synthesis of Norfloxacin-acyl-

-

Amine Interference: Norfloxacin possesses a highly nucleophilic secondary amine on its piperazine ring, which will self-polymerize or attack the glucuronyl donor if left unprotected.

-

Anomeric Stereocontrol: The synthesis must selectively yield the

anomer to mimic the biologically relevant human metabolite. -

Linkage Fragility: The ester linkage of the acyl glucuronide is highly sensitive to basic conditions. Traditional saponification for deprotection will instantly trigger acyl migration (from the 1-O to the 2-, 3-, and 4-O positions) or complete hydrolysis [3].

To solve this, we employ an orthogonal protection strategy utilizing an acid-labile tert-butyloxycarbonyl (Boc) group for the piperazine amine and a palladium-labile allyl group for the glucuronic acid carboxylate.

Fig 1: Degradation pathways of acyl glucuronides necessitating mild synthetic conditions.

Synthetic Strategy & Workflow

The strategy relies on the kinetic anomeric effect . By directly acylating the unprotected anomeric hydroxyl group of allyl D-glucuronate using a highly reactive coupling agent (HATU) in a mildly basic environment, the reaction overwhelmingly favors the equatorial

Fig 2: Stepwise orthogonal synthesis of Norfloxacin-acyl-β-glucuronide.

Self-Validating Experimental Protocols

Step 1: Synthesis of N-Boc-Norfloxacin

Causality: The secondary amine of norfloxacin (

-

Suspend Norfloxacin (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M NaOH. The basic medium ensures the carboxylic acid is deprotonated, solubilizing the drug.

-

Add Di-tert-butyl dicarbonate (Boc

O) (1.2 eq) dropwise at -

Stir at room temperature (RT) for 12 hours.

-

Validation Check: Perform TLC (DCM/MeOH 9:1). The starting material will stain positive (purple) with Ninhydrin, whereas the N-Boc product will be Ninhydrin-negative and UV-active.

-

Acidify to pH 4 with 1M HCl to precipitate the N-Boc-Norfloxacin. Filter and dry under vacuum.

Step 2: Synthesis of Allyl D-Glucuronate

Causality: Allyl protection is chosen because it can be cleaved under neutral conditions using Pd(0) catalysis, completely avoiding the basic conditions that cause acyl migration [3].

-

Dissolve D-Glucuronic acid (1.0 eq) in anhydrous DMF.

-

Add

(1.5 eq) and Allyl bromide (1.2 eq). -

Stir at RT for 24 hours.

-

Validation Check:

NMR (DMSO-

Step 3: Stereoselective -Acylation

Causality: HATU rapidly converts the carboxylic acid of N-Boc-norfloxacin into a highly reactive OAt ester. N-methylmorpholine (NMM) acts as a mild base to facilitate the attack by the anomeric hydroxyl of allyl D-glucuronate.

-

Dissolve N-Boc-Norfloxacin (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at

. -

Add NMM (2.5 eq) and stir for 15 minutes to pre-form the active ester.

-

Add Allyl D-glucuronate (1.2 eq) and allow the reaction to warm to RT, stirring for 4 hours.

-

Validation Check: Purify via flash chromatography.

NMR is critical here: The anomeric proton (H-1) of the product must appear as a doublet at

Step 4: Orthogonal Deprotection

Causality: The order of deprotection is vital. Deallylation must occur first; if Boc is removed first, the liberated piperazine amine could intramolecularly attack the allyl ester.

-

Deallylation: Dissolve the coupled intermediate in anhydrous THF. Add morpholine (10 eq) as an allyl scavenger, followed by catalytic

(0.05 eq). Stir at RT for 2 hours in the dark. Concentrate and purify. -

Boc Removal: Dissolve the resulting intermediate in anhydrous DCM and cool to

. Add Trifluoroacetic acid (TFA) (20% v/v). Stir for exactly 30 minutes. The low temperature prevents the acidic cleavage of the glycosidic bond. -

Validation Check: Evaporate immediately under a stream of

(do not use heat). High-Resolution Mass Spectrometry (ESI-HRMS) will show the

Quantitative Data & Reaction Parameters

To ensure reproducibility across laboratory environments, the expected yields and critical parameters are summarized below.

| Synthetic Step | Target Intermediate | Primary Reagents | Temp / Time | Expected Yield | Purity (HPLC) |

| Step 1 | N-Boc-Norfloxacin | Boc | 88 - 92% | > 98% | |

| Step 2 | Allyl D-Glucuronate | Allyl-Br, NaHCO | RT / 24h | 65 - 70% | > 95% |

| Step 3 | Allyl N-Boc-Norfloxacin-Acyl- | HATU, NMM, DMF | 55 - 60% | > 95% ( | |

| Step 4A | N-Boc-Norfloxacin-Acyl- | Pd(PPh | RT / 2h | 75 - 80% | > 92% |

| Step 4B | Norfloxacin-Acyl- | TFA, DCM | 85 - 90% | > 95% |

Note: The final product must be stored as a lyophilized powder at

References

1.1 - Chemical Research in Toxicology, ACS Publications 2.2 - Journal of Medicinal Chemistry, ACS Publications 3. 3 - ARKAT USA 4.4 - ResearchGate / Organic Letters

Sources

Norfloxacin-acyl-beta-glucuronide CAS number 1260617-45-5

Technical Guide: Norfloxacin-acyl- -glucuronide

CAS Number: 1260617-45-5

Chemical Name: 1-O-(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)-

Executive Summary

Norfloxacin-acyl-

For drug development scientists, this metabolite represents a critical checkpoint in Metabolites in Safety Testing (MIST) . Accurate quantification requires rigorous sample stabilization protocols to prevent ex vivo degradation, which can lead to significant underestimation of metabolite exposure and overestimation of the parent drug.

Chemical & Physical Characterization[5][6][7][8]

Structural Identity

The molecule consists of the Norfloxacin aglycone linked via an ester bond at the C-3 carboxylic acid position to the anomeric carbon (C-1) of glucuronic acid.

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 495.46 g/mol |

| Monoisotopic Mass | 495.1653 Da |

| Solubility | High in DMSO, Water (pH dependent); Low in non-polar organic solvents. |

| pKa | ~3.5 (Glucuronic acid moiety), ~6.3 (Piperazine), ~8.7 (Amine) |

| Stability | Unstable at physiological pH (7.4). Susceptible to hydrolysis and acyl migration. |

Reactivity: The Acyl Migration Phenomenon

At pH > 7.0, the ester bond becomes labile. The Norfloxacin moiety can migrate from the 1-O position to the 2-, 3-, and 4-O positions of the glucuronic acid ring. These isomers are resistant to

Biological Significance & Metabolism[9][10][11][12]

Biosynthetic Pathway

Norfloxacin undergoes Phase II metabolism primarily in the liver. The carboxylic acid group is glucuronidated by UGT enzymes (predominantly UGT1A1 and UGT1A9 ).[4]

Mechanism of Action (Toxicity Potential)

While Norfloxacin is generally safe, the accumulation of its acyl glucuronide in renal failure patients can increase the risk of hypersensitivity reactions. The mechanism involves the "hapten hypothesis," where the reactive acyl glucuronide covalently modifies host proteins, triggering an immune response.

Visualization: Metabolic & Degradation Pathways

The following diagram illustrates the formation of the 1-O-acyl glucuronide and its subsequent degradation pathways (isomerization and hydrolysis).

Caption: Pathway showing UGT-mediated synthesis of Norfloxacin-acyl-glucuronide and its pH-dependent degradation.

Analytical Methodologies (LC-MS/MS)[14]

Accurate measurement requires separating the 1-O-acyl glucuronide from its isomers and the parent drug.

Sample Preparation & Stabilization (CRITICAL)

Challenge: Spontaneous hydrolysis during sample handling converts the metabolite back to Norfloxacin, artificially inflating parent drug concentrations. Solution: Immediate acidification of plasma/urine samples.

Protocol: Acid Stabilization

-

Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx) if available.

-

Acidification: Immediately add 0.5% (v/v) Acetic Acid or 0.1% Formic Acid to the plasma/urine. Target pH is 3.0–4.0.[5]

-

Note: Avoid strong mineral acids (HCl) which may induce acid-catalyzed hydrolysis.

-

-

Extraction: Use Solid Phase Extraction (SPE) with weak cation exchange (WCX) or protein precipitation with acidified methanol (0.1% formic acid in MeOH).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Slow gradient (5% B to 40% B over 10 mins) is required to resolve the 1-O-acyl glucuronide from its 2/3/4-O isomers.

-

Detection: Positive ESI Mode (

).-

Precursor Ion: m/z 496.2

-

Product Ion: m/z 320.1 (Loss of glucuronic acid moiety - 176 Da).

-

Experimental Protocols

Protocol: In Vitro Stability Assessment

This protocol validates whether your handling procedures preserve the metabolite.

-

Preparation: Dissolve Norfloxacin-acyl-

-glucuronide reference standard in DMSO to 1 mM. -

Incubation: Spike into fresh human plasma (pre-warmed to 37°C) at 1 µM.

-

Timepoints: Aliquot 100 µL at t=0, 15, 30, 60, and 120 minutes.

-

Quenching (Comparison):

-

Set A (Stabilized): Quench immediately with 300 µL Ice-cold Methanol + 1% Formic Acid .

-

Set B (Unstabilized): Quench with neutral Methanol.

-

-

Analysis: Analyze via LC-MS/MS.

-

Acceptance Criteria: Set A must show <5% degradation over 2 hours. Set B will likely show rapid isomerization/hydrolysis.

Visualization: Analytical Workflow

The following diagram outlines the decision logic for handling samples containing acyl glucuronides.

Caption: Workflow for stabilizing and analyzing labile acyl glucuronide samples.

Synthesis Strategy (Reference Standard)

Since isolation from biological matrices yields low purity, chemical synthesis is preferred for generating reference standards.

Selective Esterification Strategy:

-

Protection: Protect the secondary amine of the piperazine ring (e.g., using Boc-anhydride) to prevent N-glucuronidation.

-

Coupling: React the C-3 carboxylic acid of the protected Norfloxacin with bromo-2,3,4-tri-O-acetyl-

-D-glucopyranuronic acid methyl ester using a silver catalyst ( -

Deprotection: Carefully hydrolyze the acetyl and methyl ester groups on the sugar moiety using LiOH at 0°C (controlled conditions to prevent cleavage of the main acyl bond).

-

Purification: Semi-preparative HPLC using acidic buffers.

References

-

Regan, S. et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism. Annual Reports in Medicinal Chemistry . Link

-

FDA Guidance for Industry . (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. Link

-

Shipkova, M. et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring . Link

-

Ebner, T. et al. (2021). Disposition and Chemical Stability of Acyl Glucuronides. Drug Metabolism and Disposition . Link

-

Wang, J. et al. (2006). LC-MS/MS determination of fluoroquinolones and their metabolites in biological matrices. Journal of Chromatography B . Link

Sources

- 1. Norfloxacin-acyl-β-glucuronide | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scispace.com [scispace.com]

- 4. UDP-glucuronosyltransferase (UGT) 1A1 mainly contributes to the glucuronidation of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Molecular Dynamics of Norfloxacin-Acyl-Beta-Glucuronide (C22H26FN3O9): A Comprehensive Guide to Reactivity, Analysis, and Toxicological Implications

Executive Summary

In the landscape of drug metabolism and pharmacokinetics (DMPK), the biotransformation of carboxylic acid-containing drugs into acyl glucuronides represents a critical juncture between drug clearance and potential idiosyncratic drug toxicity (IDT). Norfloxacin-acyl-beta-glucuronide (Molecular Formula: C22H26FN3O9; CAS: 1260617-45-5) is the primary Phase II reactive metabolite of the broad-spectrum fluoroquinolone antibiotic, norfloxacin[1].

While glucuronidation is traditionally viewed as a detoxification pathway that increases aqueous solubility for renal excretion, the formation of 1-O-β-acyl glucuronides introduces a highly electrophilic ester linkage. This whitepaper provides an in-depth mechanistic analysis of C22H26FN3O9, detailing its structural instability, its propensity for covalent protein adduction, and the field-proven analytical methodologies required to accurately quantify and evaluate its reactivity in early-stage drug discovery.

Structural Elucidation and Physicochemical Properties

The molecular architecture of norfloxacin-acyl-beta-glucuronide is formed via the condensation of the C-3 carboxylic acid of norfloxacin (C16H18FN3O3) with the anomeric hydroxyl group of uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction yields a 1-O-β-acyl ester with the formula C22H26FN3O9 .

The inherent reactivity of this molecule stems from the electron-withdrawing nature of the fluoroquinolone core, which increases the electrophilicity of the carbonyl carbon at the ester linkage. This makes the ester highly susceptible to nucleophilic attack by physiological macromolecules.

Table 1: Quantitative Structural and Analytical Parameters

| Parameter | Value / Description |

| Chemical Name | (2S,3S,4S,5R,6S)-6-((1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |

| Molecular Formula | C22H26FN3O9 |

| Monoisotopic Mass | 495.165 Da |

| Precursor Ion [M+H]+ | m/z 496.17 |

| Primary Product Ion | m/z 320.14 (Loss of glucuronic acid moiety, -176 Da) |

| Linkage Type | 1-O-β-acyl ester |

| Primary Metabolic Enzyme | UGT1A Subfamily (Hepatic Microsomes) |

Metabolic Biosynthesis Pathway

The biosynthesis of C22H26FN3O9 occurs primarily in the liver. UGT enzymes facilitate the transfer of glucuronic acid from UDPGA to the parent drug. Because fluoroquinolones are often administered at high clinical doses, the absolute flux through this pathway can be substantial, leading to significant systemic exposure to the acyl glucuronide[2].

Caption: UGT-mediated Phase II biosynthesis of Norfloxacin-acyl-beta-glucuronide.

Mechanistic Insights into Reactivity and Idiosyncratic Toxicity (IDT)

The toxicological concern surrounding C22H26FN3O9 lies in its chemical instability at physiological pH (7.4). The 1-O-β-acyl glucuronide acts as a reactive intermediate capable of modifying endogenous proteins (e.g., Human Serum Albumin) through two distinct, field-validated mechanisms[3][4]:

-

Direct Transacylation: The electrophilic carbonyl carbon of the ester is directly attacked by nucleophilic residues (such as the ε-amino group of lysine or the thiol group of cysteine) on proteins, resulting in the irreversible covalent attachment of the norfloxacin aglycone to the protein, releasing free glucuronic acid.

-

Acyl Migration and Schiff Base Formation: At pH > 7.0, the acyl group rapidly migrates from the 1-O position to the 2-, 3-, and 4-O hydroxyl groups of the glucuronic acid ring. These isomers can undergo ring-opening to expose a reactive aldehyde, which subsequently reacts with protein amine groups to form an imine (Schiff base). This adduct can undergo an Amadori rearrangement to form a stable, irreversible glycated protein adduct[3].

These haptenized proteins can be recognized as "foreign" by the immune system, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT), including hepatotoxicity or anaphylaxis[5][6].

Caption: Degradation pathways and covalent protein adduction by acyl glucuronides.

Experimental Methodologies: A Self-Validating System

To accurately assess the IDT risk of compounds like norfloxacin, DMPK scientists must quantify the reactivity of the formed acyl glucuronide. Because authentic standards of 1-O-β-acyl glucuronides are notoriously difficult to synthesize and isolate due to their instability, we employ an in vitro trapping assay using nucleophilic surrogates (e.g., glutathione or cysteine) coupled with LC-MS/MS[5][7].

Protocol 1: In Vitro Biosynthesis and Cysteine Trapping Assay

Causality Note: Cysteine is utilized here because its sulfhydryl group acts as a highly efficient nucleophile, intercepting the reactive C22H26FN3O9 before it can bind to complex microsomal proteins, thus forming a stable, quantifiable thioester adduct.

-

Incubation Preparation: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), alamethicin (50 µg/mg protein, to permeabilize microsomal membranes and expose UGT active sites), and 10 mM L-cysteine in 100 mM potassium phosphate buffer (pH 7.4).

-

Substrate Addition: Spike norfloxacin to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding the cofactor UDPGA (final concentration 5 mM). Incubate at 37°C for 60 minutes.

-

Reaction Quenching (Critical Step): Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1% formic acid .

-

Scientific Rationale: Acetonitrile precipitates the microsomal proteins, halting UGT activity. The addition of 1% formic acid drops the pH to ~3.0. At basic or neutral pH, acyl glucuronides undergo rapid acyl migration (half-life can be < 1 hour). Acidifying the matrix "freezes" the structural integrity of any remaining 1-O-β-acyl glucuronide and stabilizes the formed cysteine adducts for downstream analysis[6].

-

-

Extraction: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial for immediate analysis.

Protocol 2: LC-MS/MS Analytical Workflow

Causality Note: Chromatographic separation must be achieved rapidly and under strictly acidic conditions to prevent on-column degradation of C22H26FN3O9.

-

Chromatography Setup: Utilize a sub-2 µm C18 UPLC column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Maintain the column compartment at 30°C and the autosampler at 4°C.

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Employ a rapid ballistic gradient from 5% B to 95% B over 3 minutes to minimize the residence time of the fragile glucuronide on the stationary phase.

-

Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition m/z 496.2 → 320.1 to quantify intact Norfloxacin-acyl-beta-glucuronide.

-

Monitor the transition m/z 423.1 → 320.1 to quantify the Norfloxacin-Cysteine adduct (indicating the degree of reactivity/transacylation).

-

Conclusion

The molecular formula C22H26FN3O9 represents far more than a simple clearance metabolite; it is a chemically dynamic entity. The electrophilic nature of the norfloxacin-acyl-beta-glucuronide dictates its propensity for acyl migration and covalent protein binding. By implementing rigorous, pH-controlled in vitro trapping assays and advanced LC-MS/MS methodologies, drug development professionals can accurately profile the reactivity of acyl glucuronides, thereby mitigating the risk of late-stage idiosyncratic drug toxicity.

References

-

Ding, A., et al. "Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry." Proceedings of the National Academy of Sciences of the United States of America, 1993. Available at: [Link]

-

Hasegawa, J., et al. "Rapid internal acyl migration and protein binding of synthetic probenecid glucuronides." Drug Metabolism and Disposition, 2002. Available at: [Link]

-

Moise, P. A., et al. "Pharmacokinetics and metabolism of moxifloxacin." Clinical Pharmacokinetics, 2000. Available at: [Link]

-

Zhong, S., et al. "A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides." Drug Metabolism and Disposition, 2015. Available at: [Link]

-

Xu, R. F., et al. "In Vitro Assessment of the Reactivity of Acyl Glucuronides." Methods in Molecular Biology (Springer Protocols), 2014. Available at: [Link]

-

Ito, S., et al. "Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping." Chemical Research in Toxicology, 2015. Available at: [Link]

Sources

- 1. Norfloxacin-acyl-β-glucuronide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid internal acyl migration and protein binding of synthetic probenecid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assessment of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Urinary Excretion Profile of Norfloxacin and its Metabolites

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility, particularly in the treatment of urinary tract infections (UTIs), is directly linked to its pharmacokinetic profile, where renal excretion plays a predominant role.[3][4][5] Understanding the extent and nature of norfloxacin and its metabolites' excretion in urine is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicities, especially in patient populations with altered renal function.

This technical guide provides an in-depth analysis of the urinary excretion profile of norfloxacin. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational pharmacokinetic principles, quantitative excretion data, and detailed analytical methodologies. We will explore the metabolic fate of norfloxacin, the mechanisms of its renal clearance, and the practical application of this knowledge in a clinical and research context.

Metabolic Pathways of Norfloxacin

While renal excretion of the unchanged drug is the primary elimination route, norfloxacin undergoes partial metabolism, likely in the liver.[5][6][7] The biotransformation of norfloxacin primarily involves modifications to its piperazine ring.[3][7] Six active metabolites have been identified, although they possess lesser antimicrobial potency compared to the parent compound.[8][9][10][11] The urinary excretion of these metabolites accounts for a small fraction of the total administered dose.[3]

The diagram below illustrates the general metabolic transformation of Norfloxacin.

Caption: Metabolic Pathway of Norfloxacin.

Renal Excretion of Norfloxacin and its Metabolites

The kidneys are the principal organ for the elimination of norfloxacin.[3][6][9] The high rate of renal clearance, approximately 275 mL/min, indicates that both glomerular filtration and active tubular secretion are involved in its excretion.[8][9][10][12]

Quantitative Excretion Profile

Within 24 hours following oral administration, a significant portion of the norfloxacin dose is recovered in the urine. This rapid and high concentration in the urinary tract is fundamental to its efficacy in treating UTIs.[11]

| Analyte | Percentage of Administered Dose Recovered in Urine (within 24 hours) | Source |

| Unchanged Norfloxacin | 26% to 32% | [8][9][10][12] |

| Six Active Metabolites | 5% to 8% | [8][9][10][12] |

| Total Urinary Recovery | ~31% to 40% |

Table 1: Summary of Urinary Excretion of Norfloxacin and its Metabolites.

It is important to note that only a small percentage, less than 1%, of the dose is recovered in the urine after the initial 24-hour period.[8][9][10] Fecal recovery accounts for another 30% of the administered dose, which includes unabsorbed drug and biliary excretion.[6][8][9][10]

Two to three hours after a single 400-mg dose, urinary concentrations of norfloxacin can reach 200 μg/mL or more.[8][10][12] These concentrations remain well above the minimum inhibitory concentrations for most urinary pathogens for at least 12 hours.[8][10]

Factors Influencing the Urinary Excretion Profile

Several factors can modulate the excretion of norfloxacin, which has significant clinical implications.

-

Renal Function: As norfloxacin is primarily cleared by the kidneys, renal impairment significantly alters its pharmacokinetics. In patients with a creatinine clearance of 30 mL/min/1.73 m² or less, the renal elimination of norfloxacin decreases, leading to a prolonged effective serum half-life of approximately 6.5 hours, compared to the typical 3-4 hours in individuals with normal renal function.[8][9][10] This necessitates dosage adjustments in patients with moderate to severe renal failure to prevent drug accumulation and potential toxicity.[4][11][13][14]

-

Concomitant Drug Administration: The co-administration of certain drugs can affect norfloxacin's excretion. Probenecid, for instance, can diminish the urinary excretion of norfloxacin, suggesting competition for active tubular secretion pathways.[3][8] Conversely, the use of nitrofurantoin is not recommended as it may antagonize the antibacterial effect of norfloxacin within the urinary tract.[8]

-

Urine pH: The solubility of norfloxacin is pH-dependent. It is least soluble at a urinary pH of 7.5, with solubility increasing at pH values above and below this point.[8][10][12] While the clinical significance of this is not fully established, it is a factor to consider in the context of potential crystalluria at higher doses.[3]

-

Age: In healthy elderly individuals (65-75 years old), norfloxacin is eliminated more slowly due to a slight age-related decline in renal function.[8][10] This results in a slightly higher systemic exposure (AUC) and a longer effective half-life of around 4 hours.[8][10]

Analytical Methodologies for Quantification in Urine

Accurate quantification of norfloxacin and its metabolites in urine is essential for pharmacokinetic studies, bioavailability assessments, and clinical monitoring.[15] High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose, often coupled with fluorescence or mass spectrometry detectors for enhanced sensitivity and selectivity.[16][17][18][19]

Workflow for Urinary Norfloxacin Analysis

The following diagram outlines a typical workflow for the analysis of norfloxacin in urine samples.

Caption: HPLC Workflow for Norfloxacin Analysis in Urine.

Detailed Step-by-Step Protocol: HPLC with Fluorescence Detection

This protocol provides a robust and validated method for the quantification of norfloxacin in human urine. The choice of a C18 column is based on its excellent retention and separation capabilities for moderately polar compounds like norfloxacin. Fluorescence detection is chosen for its high sensitivity and selectivity for fluoroquinolones.[16]

1. Materials and Reagents:

-

Norfloxacin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Purified water (18 MΩ·cm)

-

Human urine (drug-free for controls and standards)

2. Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Sonicator

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

3. Preparation of Solutions:

-

Mobile Phase: Prepare a solution of 0.04 M potassium dihydrogen phosphate and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in an 84:16 (v/v) ratio.[19] Filter through a 0.45 µm membrane and degas by sonication for 15 minutes before use.[19]

-

Rationale: The acidic pH ensures the ionization of norfloxacin, leading to better peak shape and retention on the C18 column. Acetonitrile provides the necessary organic strength for elution.

-

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve norfloxacin reference standard in methanol.

-

Rationale: Methanol is a suitable solvent for norfloxacin and is compatible with the mobile phase.

-

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range in urine samples (e.g., 0.1 to 50 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human urine with known amounts of norfloxacin.

4. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples to pellet any particulate matter.

-

Dilute the supernatant 1:10 (or as appropriate) with the mobile phase.

-

Rationale: Dilution is crucial to minimize matrix effects from endogenous urine components and to bring the norfloxacin concentration within the linear range of the calibration curve.

-

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (84:16, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Wavelengths: Excitation at 280 nm and Emission at 445 nm.

-

Rationale: These wavelengths provide optimal sensitivity for the native fluorescence of norfloxacin.

-

6. System Validation and Quantification:

-

Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

-

Quantification: Inject the prepared urine samples and QC samples. Determine the concentration of norfloxacin in the unknown samples by interpolating their peak areas from the calibration curve.

-

Validation: The method's trustworthiness is established by validating its linearity, accuracy, precision, and selectivity according to regulatory guidelines. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (relative standard deviation) should not exceed 15% (20% for LLOQ).[16]

Interpretation and Clinical Implications

The urinary excretion profile of norfloxacin is a cornerstone of its clinical application. The high and rapid attainment of therapeutic concentrations in urine makes it highly effective for treating UTIs. However, the reliance on renal clearance means that in patients with compromised renal function, the standard dosing regimen can lead to systemic accumulation and an increased risk of adverse effects. Therefore, a thorough understanding of a patient's renal function is critical before initiating therapy, and dose adjustments are often necessary.[4][6][13]

Monitoring the urinary concentration of norfloxacin can also be a valuable, non-invasive tool for assessing bioavailability and adherence to therapy.[15]

Conclusion

The urinary excretion of norfloxacin is a well-characterized process dominated by the renal clearance of the parent drug via both glomerular filtration and tubular secretion. A smaller fraction is eliminated as metabolites with reduced antimicrobial activity. This excretion profile ensures high therapeutic concentrations in the urinary tract, underpinning its efficacy in treating UTIs. Factors such as renal function, age, and co-administered medications can significantly influence this profile, necessitating careful patient evaluation and potential dose adjustments. Robust analytical methods, primarily HPLC-based, are essential for the accurate quantification of norfloxacin in urine, supporting both clinical management and pharmacokinetic research.

References

-

NOROXIN® (norfloxacin) Label. U.S. Food and Drug Administration. [Link]

-

NOROXIN (norfloxacin) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Norfloxacin clinical pharmacology. WikiDoc. [Link]

-

Eandi M, Viano I, Di Nola F, Leone L, Genazzani E. Pharmacokinetics of norfloxacin in chronic renal failure. Eur J Clin Microbiol. 1983;2(3):253-9. [Link]

-

Hughes PJ, Webb DB, Asscher AW. Pharmacokinetics of norfloxacin (MK 366) in patients with impaired kidney function—some preliminary results. J Antimicrob Chemother. 1984;13 Suppl B:55-7. [Link]

-

Pharmacokinetics of norfloxacin (MK 366) in patients with impaired kidney function—some preliminary results. Journal of Antimicrobial Chemotherapy. [Link]

-

Mascher HJ, Kikuta C. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection. J Chromatogr A. 1998;812(1-2):381-5. [Link]

-

Boppana VK, Swanson BN. Determination of norfloxacin, a new nalidixic acid analog, in human serum and urine by high-performance liquid chromatography. Antimicrob Agents Chemother. 1982;21(5):808-10. [Link]

-

Pérez-Ruiz T, Martínez-Lozano C, Tomás V, Carpena J. Determination of Norfloxacin in Real Samples by Different Spectrofluorimetric Techniques. The Analyst. 1995;120(5):1521-5. [Link]

-

Norfloxacin. Johns Hopkins ABX Guide. [Link]

-

Nada AH, Zaki I, El-Shabrawy Y, El-Gholmy A. Comparative Bioavailability of Norfloxacin Tablets Based on Blood and Urine Data. Drug Dev Ind Pharm. 1996;22(1):53-8. [Link]

-

Tran T, Nguyen T, Le T, Nguyen T. Determination of norfloxacin, ciprofloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. Vietnam Journal of Science and Technology. 2023;6(4):15-22. [Link]

-

Determination of Norfloxacin in Human Urine Samples using Spectrofluorimetry Coupled with PARAFAC. ResearchGate. [Link]

-

Stein GE. Review of the bioavailability and pharmacokinetics of oral norfloxacin. Am J Med. 1987;82(6B):18-21. [Link]

-

Wolfson JS, Hooper DC. Norfloxacin--a review of pharmacology and tissue penetration. Scite.ai. [Link]

-

Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. International Journal of Advanced Research in Science and Engineering. [Link]

-

Norfloxacin. Wikipedia. [Link]

-

Determination of fluoroquinolones in fish tissues, biological fluids, and environmental waters by liquid chromatography tandem mass spectrometry. ProQuest. [Link]

-

Wise R. Norfloxacin--a review of pharmacology and tissue penetration. J Antimicrob Chemother. 1984;13 Suppl B:59-64. [Link]

-

Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation. International Journal of Advanced Research in Science and Engineering. [Link]

-

Review of Properties and Analytical Methods for the Determination of Norfloxacin. Critical Reviews in Analytical Chemistry. [Link]

-

Lee HB, Peart TE, Svoboda ML. Determination of Ofloxacin, Norfloxacin, and Ciprofloxacin in Sewage by Selective Solid-Phase Extraction, Liquid Chromatography With Fluorescence Detection, and Liquid Chromatography--Tandem Mass Spectrometry. J Chromatogr A. 2007;1139(1):45-52. [Link]

-

Analysis of Antibiotics in Bivalves by Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]

Sources

- 1. Determination of Norfloxacin in Real Samples by Different Spectrofluorimetric Techniques - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. repositorio.unesp.br [repositorio.unesp.br]